2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol
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Overview
Description
2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of nonchlorinated organic solvents and specific temperature controls to maintain the stability of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the piperazine moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and radical initiators for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with target molecules, while the quinoline moiety can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds share the trifluoromethyl group and have similar applications in pharmaceuticals and materials science.
4-(Trifluoromethyl)phenylboronic acid: This compound is used in similar synthetic applications and shares the trifluoromethyl group.
Uniqueness
2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol is unique due to its combination of a quinoline core, a piperazine ring, and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H18F3N3O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)14-4-3-5-15(12-14)26-8-10-27(11-9-26)20(29)18-13-19(28)16-6-1-2-7-17(16)25-18/h1-7,12-13H,8-11H2,(H,25,28) |
InChI Key |
DUQXBCAPAMQUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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